molecular formula C20H17BrN2O3S B5119399 3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide

3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide

Cat. No. B5119399
M. Wt: 445.3 g/mol
InChI Key: WKAZBUWRZCIDTM-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide in lab experiments is its potential as a therapeutic agent. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide. One potential area of study is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and optimize its use in lab experiments.
In conclusion, 3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide is a chemical compound that has shown promising results in various scientific fields, including cancer research and the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide involves a multi-step process that starts with the reaction of 5-hydroxy-1-naphthylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-bromo-4-ethoxybenzoyl chloride to form the final product.

Scientific Research Applications

3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide has been studied extensively for its potential applications in various scientific fields. One of the primary areas of interest is cancer research, where the compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurological disorders.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-2-26-18-10-9-12(11-15(18)21)19(25)23-20(27)22-16-7-3-6-14-13(16)5-4-8-17(14)24/h3-11,24H,2H2,1H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAZBUWRZCIDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=C3O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-ethoxy-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]benzamide

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